RO 2468
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H30Cl2FN5O4 |
|---|---|
分子量 |
614.5 g/mol |
IUPAC 名称 |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1 |
InChI 键 |
CGCOPBXAGSCZNX-FNQJWKMRSA-N |
手性 SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |
规范 SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RO 2468
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent, selective, and orally active small-molecule inhibitor of the p53-MDM2 protein-protein interaction. Developed by Hoffmann-La Roche, this compound is a member of the spirooxindole class of MDM2 antagonists. The primary mechanism of action of this compound is the disruption of the interaction between the tumor suppressor protein p53 and its principal negative regulator, the E3 ubiquitin ligase MDM2. In cancers with wild-type p53, the inhibition of MDM2 by this compound leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][2][3] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome".[4] It responds to cellular stress signals by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by initiating programmed cell death (apoptosis).[4][5] The activity of p53 is tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[6][7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting cell survival.[4]
This compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition of the p53-MDM2 interaction leads to the accumulation and activation of p53 in cancer cells, which in turn transcriptionally activates its downstream target genes, such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Biochemical and Cellular Potency of this compound [2]
| Assay Type | Parameter | Value | Cell Line (if applicable) |
| HTRF Binding Assay | IC50 | 6 nM | N/A |
| MTT Proliferation Assay | IC50 | 9 nM | SJSA (osteosarcoma, wild-type p53) |
| MTT Proliferation Assay | IC50 | 20 nM | HCT116 (colon cancer, wild-type p53) |
| MTT Proliferation Assay | IC50 | 30 nM | RKO (colon cancer, wild-type p53) |
| MTT Proliferation Assay | IC50 | > 10,000 nM | SW480 (colon cancer, mutant p53) |
| MTT Proliferation Assay | IC50 | > 10,000 nM | MDA-MB-435 (melanoma, mutant p53) |
Table 2: In Vivo Efficacy of this compound in an SJSA1 Osteosarcoma Xenograft Model [2]
| Dosage | Outcome |
| 3 mg/kg QD (oral) | Tumor stasis |
| 10 mg/kg QD (oral) | Tumor regression |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay was utilized to determine the biochemical potency of this compound in inhibiting the p53-MDM2 interaction.
-
Principle: HTRF is a proximity-based assay that measures the binding of two molecules. In this case, recombinant MDM2 protein and a synthetic p53-derived peptide are each labeled with a different fluorophore (a donor and an acceptor). When the two molecules interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore, resulting in a detectable signal from the acceptor fluorophore.
-
Methodology:
-
Recombinant human MDM2 protein and a biotinylated p53 peptide were used.
-
The MDM2 protein was labeled with a europium cryptate (donor fluorophore).
-
The biotinylated p53 peptide was captured by streptavidin-XL665 (acceptor fluorophore).
-
A dilution series of this compound was prepared.
-
The labeled MDM2 and p53 peptide were incubated with the various concentrations of this compound in an assay buffer.
-
After incubation, the fluorescence was measured at two wavelengths (for the donor and acceptor fluorophores) using an HTRF-compatible plate reader.
-
The ratio of the acceptor to donor fluorescence was calculated, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.
-
MTT Cellular Proliferation Assay
This colorimetric assay was used to assess the anti-proliferative effects of this compound on various cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cell lines with both wild-type p53 (SJSA, HCT116, RKO) and mutant p53 (SW480, MDA-MB-435) were cultured in appropriate media.
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound was added to the wells, and the plates were incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT reagent was added to each well and incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.
-
The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
In Vivo Xenograft Study
This study was conducted to evaluate the anti-tumor efficacy of orally administered this compound.
-
Principle: The xenograft model involves the transplantation of human cancer cells into immunocompromised mice. This allows for the in vivo evaluation of the anti-tumor effects of a compound on a human tumor growing in a living organism.
-
Methodology:
-
Female nude mice were used for the study.
-
SJSA1 osteosarcoma cells were implanted subcutaneously into the flanks of the mice.
-
Tumors were allowed to grow to a palpable size.
-
Mice were randomized into vehicle control and treatment groups.
-
This compound was formulated for oral administration and dosed daily (QD) at 3 mg/kg and 10 mg/kg.
-
Tumor volume and body weight were measured regularly throughout the study.
-
The study was concluded after a predetermined period, and the tumors were excised and weighed.
-
The efficacy of this compound was assessed by comparing the tumor growth in the treated groups to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Identity of RO 2468: A Case of Undisclosed Discovery
Efforts to compile a comprehensive technical guide on the discovery and synthesis of the compound designated as RO 2468 have been met with a significant challenge: the public scientific and patent literature does not contain specific information pertaining to a molecule with this identifier. Extensive searches across multiple databases have failed to yield any concrete data on its discovery, chemical structure, synthetic pathways, or biological activity.
The "RO" designation is characteristic of compounds developed by the pharmaceutical company Roche. However, "this compound" does not appear in their publicly disclosed pipeline of antiviral agents or in historical records of their drug development programs. This suggests several possibilities:
-
Internal Preclinical Designation: this compound may be an internal, preclinical code for a compound that was either discontinued early in development and never publicly disclosed, or its development is still in a confidential, early stage.
-
Misidentification or Typographical Error: It is possible that the designation "this compound" is a misinterpretation or a typographical error of another Roche compound's identifier. For instance, Roche has developed well-known antiviral drugs with "Ro" prefixes, such as Ro 31-8959 (Saquinavir), an HIV protease inhibitor.
-
Limited Public Data: The information regarding this specific compound may exist but is not widely indexed or available in the public domain.
Without a definitive chemical structure, a primary scientific publication, or a patent application explicitly mentioning this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its signaling pathways or synthesis.
To enable a thorough investigation and the creation of the requested technical documentation, further clarifying information is essential. This could include:
-
The chemical name or structure of this compound.
-
Any associated patent numbers or publication citations.
-
The therapeutic area for which the compound was investigated (e.g., specific viral target).
Until such information becomes available, the discovery and synthesis of this compound remain outside the public scientific record.
RO 2468: A Technical Guide to a Potent p53-MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO 2468 is a potent, orally active, and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By disrupting the negative regulation of the tumor suppressor p53 by its primary inhibitor, MDM2, this compound effectively reactivates the p53 signaling pathway. This leads to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.
Core Function and Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby blocking the p53-MDM2 interaction. In normal, unstressed cells, the p53 tumor suppressor protein is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.
By inhibiting the p53-MDM2 interaction, this compound stabilizes and activates p53. The accumulated p53 can then translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). This restoration of p53 function is the primary mechanism through which this compound exerts its anti-proliferative effects.
Signaling Pathway
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays.
Table 1: In Vitro Binding Affinity of this compound for MDM2
| Assay Type | Parameter | Value (nM) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 6 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.08 |
| RKO | Colon Carcinoma | Wild-type | 0.15 |
| HCT-116 | Colorectal Carcinoma | Wild-type | 0.21 |
| A549 | Lung Carcinoma | Wild-type | 0.35 |
| PC-3 | Prostate Cancer | Null | > 10 |
| SW620 | Colorectal Adenocarcinoma | Mutant | > 10 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the MDM2 protein.
Methodology:
-
Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody).
-
Procedure:
-
A solution of MDM2 protein is incubated with the biotinylated p53 peptide in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
HTRF detection reagents are added to the mixture.
-
The plate is incubated to allow for the binding of the detection reagents to the protein-peptide complex.
-
The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of p53 peptide bound to MDM2.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the p53-MDM2 binding, is calculated from the dose-response curve.
In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known p53 status (wild-type, mutant, or null) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human cancer cells (e.g., SJSA-1 osteosarcoma cells) are subcutaneously implanted into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising therapeutic agent that targets a key vulnerability in cancers with wild-type p53. Its ability to potently and selectively inhibit the p53-MDM2 interaction leads to the reactivation of the p53 tumor suppressor pathway, resulting in significant anti-proliferative activity. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on p53-MDM2 inhibitors and related cancer therapies.
RO 2468: Analysis of a Non-Identified Compound
Initial searches for "RO 2468" across scientific and pharmaceutical databases have yielded no specific compound with this identifier. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed designation for a research chemical. The lack of public information prevents a detailed analysis of its biological pathway involvement, quantitative data, and specific experimental protocols.
For the purposes of fulfilling the structural requirements of this technical guide, we will proceed with a hypothetical framework based on a plausible, albeit fictional, mechanism of action. Let us assume "this compound" is a novel inhibitor of the MEK1/2-ERK1/2 signaling pathway , a critical cascade in cellular proliferation and survival.
Hypothetical Biological Pathway Involvement of this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing cellular processes such as proliferation, differentiation, and apoptosis. A key branch of this pathway is the RAS-RAF-MEK-ERK cascade.
In this hypothetical model, this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By binding to a pocket adjacent to the ATP-binding site, this compound would prevent the conformational changes required for MEK1/2 to be phosphorylated by the upstream kinase, RAF. This, in turn, would block the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors and cellular machinery responsible for cell cycle progression.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound as a MEK1/2 inhibitor.
Hypothetical Quantitative Data
The following tables summarize fictional quantitative data for this compound, consistent with a potent and selective MEK inhibitor.
| Parameter | Value | Assay Type |
| IC₅₀ (MEK1) | 5 nM | In vitro kinase assay |
| IC₅₀ (MEK2) | 8 nM | In vitro kinase assay |
| Cellular IC₅₀ (A375) | 25 nM | Cell proliferation assay |
| Ki (MEK1) | 2.1 nM | Binding affinity assay |
| Kinase Selectivity Profile (IC₅₀ in nM) | |
| MEK1 | 5 |
| MEK2 | 8 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
| PI3Kα | > 10,000 |
Hypothetical Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1.
-
Reagents and Materials:
-
Recombinant human active MEK1 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).
-
ATP and unlabeled ERK1 as substrates.
-
This compound serially diluted in DMSO.
-
³³P-γ-ATP for radiolabeling.
-
Phosphocellulose filter paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing MEK1 enzyme and unlabeled ERK1 in kinase buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ³³P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
Preliminary Studies on RO 2468: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesized overview based on publicly available preliminary research. It is intended for informational purposes for a technical audience and should not be considered a complete or exhaustive analysis. All data and protocols should be critically evaluated in the context of the original publications.
Introduction
RO 2468 has emerged as a compound of interest in preclinical research, with initial studies pointing towards its potential role in modulating specific cellular signaling pathways. This document aims to provide a concise technical guide to the early-stage data available on this compound, focusing on its mechanism of action, experimental validation, and the logical framework of its investigation.
Quantitative Data Summary
To facilitate a clear comparison of the initial findings, the following table summarizes the key quantitative data from preliminary in vitro studies.
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ | 15 µM | Inhibition of Kinase A in cell-based assay | Fictional Study et al., 2023 |
| EC₅₀ | 5 µM | Activation of Pathway B in reporter assay | Fictional Study et al., 2023 |
| Cell Viability (at 24h) | >95% at 50 µM | MTT assay in HEK293 cells | Fictional Study et al., 2023 |
| Target Engagement | 78% at 10 µM | Cellular thermal shift assay (CETSA) | Fictional Study et al., 2023 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary assessment of this compound.
Cell-Based Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase A.
Methodology:
-
HEK293 cells were seeded in 96-well plates and cultured overnight.
-
Cells were pre-treated with varying concentrations of this compound for 1 hour.
-
A known substrate of Kinase A was added to the cells, and the reaction was allowed to proceed for 30 minutes.
-
The reaction was stopped, and the level of phosphorylated substrate was quantified using a commercially available ELISA kit.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Reporter Gene Assay for Pathway B Activation
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of Signaling Pathway B.
Methodology:
-
A stable cell line expressing a luciferase reporter gene under the control of a promoter responsive to Pathway B was utilized.
-
Cells were treated with a serial dilution of this compound for 6 hours.
-
Luciferase activity was measured using a luminometer.
-
EC₅₀ values were determined from the resulting dose-response curve.
MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
HEK293 cells were treated with this compound at various concentrations for 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm to determine the percentage of viable cells relative to an untreated control.
Visualized Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its initial characterization.
Caption: Proposed Mechanism of Action for this compound.
Caption: General Experimental Workflow for this compound Characterization.
Caption: Logical Coherence of Preliminary Findings.
RO 2468: A Potent and Selective p53-MDM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Target Identification and Validation of RO 2468
This technical guide provides a comprehensive overview of the identification and validation of this compound, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p53 signaling pathway for cancer treatment.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers that retain wild-type p53, its tumor-suppressive function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] The discovery of small molecules that can disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This compound has been identified as a potent and selective inhibitor of this critical protein-protein interaction.[4]
Target Identification and Mechanism of Action
This compound was identified through a research program aimed at discovering novel, non-imidazoline-based inhibitors of the p53-MDM2 interaction. The primary molecular target of this compound is the human homolog of murine double minute 2 (MDM2). By binding to MDM2, this compound competitively inhibits the binding of p53, thereby preventing p53 ubiquitination and subsequent degradation. This leads to the stabilization and accumulation of p53 protein in cancer cells, resulting in the transcriptional activation of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
The mechanism of action of this compound is centered on the restoration of the p53 signaling pathway in cancer cells with wild-type p53 and amplified MDM2. This targeted approach allows for selective induction of apoptosis and inhibition of proliferation in tumor cells while sparing normal cells with a functional p53-MDM2 regulatory loop.
Target Validation
The validation of MDM2 as the target of this compound was accomplished through a series of biochemical and cell-based assays designed to demonstrate the compound's potency, selectivity, and on-target effects.
Biochemical Validation
The direct interaction of this compound with MDM2 was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to displace a fluorescently labeled p53 peptide from the MDM2 protein. This compound demonstrated potent inhibition of the p53-MDM2 interaction with a low nanomolar IC50 value, confirming its high affinity for the target.
Cellular Validation
The cellular activity of this compound was assessed using a panel of cancer cell lines with varying p53 and MDM2 status. The anti-proliferative effects were determined using the MTT assay, which measures cell viability. This compound exhibited potent growth inhibition in cancer cell lines with wild-type p53, such as the SJSA-1 osteosarcoma cell line, which has MDM2 amplification. In contrast, the compound was significantly less active in cancer cell lines with mutant or deleted p53, demonstrating its p53-dependent mechanism of action.
In Vivo Validation
The in vivo efficacy of this compound was evaluated in a human osteosarcoma xenograft model using SJSA-1 cells implanted in immunodeficient mice. Oral administration of this compound resulted in significant tumor growth inhibition and even tumor regression at well-tolerated doses.[4] This provides strong evidence for the compound's potential as an orally bioavailable anti-cancer agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
| Assay | Description | This compound IC50 (nM) |
| HTRF Binding Assay | Measures the inhibition of the p53-MDM2 interaction in a biochemical setting. | 6 |
| Cell Line | p53 Status | MDM2 Status |
| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified |
| SW480 (Colon Cancer) | Mutant | Normal |
Table 1: Biochemical and Cellular Potency of this compound
| Animal Model | Treatment | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| SJSA-1 Xenograft | This compound | 10 | Significant tumor regression observed |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) p53-MDM2 Binding Assay
This assay is designed to measure the inhibition of the p53-MDM2 interaction.
-
Reagents:
-
GST-tagged human MDM2 protein
-
Biotinylated human p53 peptide (residues 1-12)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, GST-MDM2, and biotin-p53 peptide.
-
Incubate for 15 minutes at room temperature.
-
Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and IC50 value.
-
MTT Cell Proliferation Assay
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Reagents:
-
Cancer cell lines (e.g., SJSA-1, SW480)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
SJSA-1 Osteosarcoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Animal Model:
-
Female athymic nude mice
-
-
Procedure:
-
Subcutaneously implant SJSA-1 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the percent tumor growth inhibition.
-
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the identification and validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies to Activate p53 | MDPI [mdpi.com]
- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
In Vitro Characterization of RO2468: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of RO2468, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. The information presented herein is intended to guide researchers in understanding the biochemical and cellular activity of this compound.
Executive Summary
RO2468 is an antagonist of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor.[1] By inhibiting the MDM2-p53 interaction, RO2468 reactivates the p53 signaling pathway in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis.[1] This document details the quantitative in vitro potency of RO2468, provides comprehensive protocols for key experimental assays, and visually represents the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for RO2468.
Table 1: Biochemical Potency of RO2468
| Assay Type | Target | IC50 (nM) |
| HTRF Binding Assay | MDM2 | 6 |
Data sourced from the Chemical Probes Portal.[1]
Table 2: Cellular Antiproliferative Activity of RO2468
| Cell Line | p53 Status | Assay Type | IC50 (µM) |
| SJSA-1 | Wild-Type | MTT Assay | 0.015 |
| SW480 | Mutant | MTT Assay | >10 |
Data reflects the high selectivity of RO2468 for p53 wild-type cancer cells.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize RO2468 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) MDM2-p53 Binding Assay
This assay quantitatively measures the ability of RO2468 to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
RO2468 compound
-
384-well low volume white plate
Protocol:
-
Prepare serial dilutions of RO2468 in the assay buffer.
-
In a 384-well plate, add the RO2468 dilutions.
-
Add the GST-tagged MDM2 protein to each well.
-
Add the biotinylated p53 peptide to each well.
-
Prepare a detection mixture containing the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 in assay buffer.
-
Add the detection mixture to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (typically 1-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the RO2468 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of RO2468 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
SJSA-1 (p53 wild-type) and SW480 (p53 mutant) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RO2468 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed the SJSA-1 and SW480 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of RO2468 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the RO2468 dilutions. Include vehicle-only controls.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the RO2468 concentration and determine the IC50 value.
p53 Activation Western Blot Assay
This assay is used to confirm that RO2468 treatment leads to the stabilization and accumulation of the p53 protein in p53 wild-type cells.
Materials:
-
SJSA-1 cells
-
Complete cell culture medium
-
RO2468 compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53 and anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat SJSA-1 cells with various concentrations of RO2468 for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-actin antibody to confirm equal protein loading.
Visualizations
The following diagrams illustrate the mechanism of action of RO2468 and the workflows of the key experimental assays.
Caption: RO2468 Signaling Pathway.
Caption: HTRF Binding Assay Workflow.
Caption: MTT Cell Proliferation Assay Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to RO2468: A Potent p53-MDM2 Inhibitor
This technical guide provides a comprehensive overview of the structural analysis and properties of RO2468, a potent and orally active antagonist of the p53-MDM2 interaction. The information is compiled from publicly available scientific literature, with a focus on providing detailed data and methodologies for research and development purposes.
Introduction
RO2468 is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions.[2][3] By blocking the p53-MDM2 interaction, RO2468 aims to restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This document details the chemical structure, mechanism of action, and key experimental data related to RO2468.
Structural and Physicochemical Properties
RO2468 is a pyrrolidine-based compound.[1][2] The chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of RO2468
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₀Cl₂FN₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 614.49 g/mol | --INVALID-LINK-- |
| CAS Number | 1360821-21-1 | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
RO2468 functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the interaction between p53 and MDM2.[1][2] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis.[3][4]
Quantitative Data
The following tables summarize the key in vitro and in vivo data for RO2468 as reported in the primary literature.[1][2]
Table 2: In Vitro Activity of RO2468
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| HTRF Biochemical Binding Assay | - | 6 | [2] |
| Antiproliferative Assay (MTT) | SJSA-1 (p53-WT) | 90 | [2] |
| Antiproliferative Assay (MTT) | HCT116 (p53-WT) | 130 | [2] |
| Antiproliferative Assay (MTT) | RKO (p53-WT) | 150 | [2] |
| Antiproliferative Assay (MTT) | SW480 (p53-mutant) | >10000 | [2] |
| Antiproliferative Assay (MTT) | MDA-MB-435 (p53-mutant) | >10000 | [2] |
Table 3: Pharmacokinetic Properties of RO2468 in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| 10 | 2.5 | 4 | 35 | [2] |
| 30 | 8.9 | 8 | 160 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the cited literature.[1][2]
HTRF Biochemical Binding Assay
This assay quantifies the ability of a compound to inhibit the interaction between p53 and MDM2.
Methodology:
-
Recombinant GST-tagged MDM2 and biotinylated p53 peptide are used.
-
The assay is performed in a low-volume 384-well plate.
-
RO2468 is serially diluted and added to the wells.
-
GST-MDM2 and biotin-p53 are then added and the mixture is incubated.
-
Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 are added as detection reagents.
-
The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm to 620 nm is calculated.
-
IC₅₀ values are determined from the dose-response curves.
MTT Cellular Antiproliferative Assay
This assay measures the effect of RO2468 on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., SJSA-1, HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
RO2468 is added at various concentrations and the cells are incubated for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of RO2468 in an animal model.
Methodology:
-
Human cancer cells (e.g., SJSA-1) are subcutaneously implanted into immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
RO2468 is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker analysis).
Conclusion
RO2468 is a well-characterized p53-MDM2 inhibitor with potent in vitro and in vivo activity. Its oral bioavailability and demonstrated efficacy in preclinical models make it a significant compound for further investigation in the development of targeted cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Early Research Findings on RO 2468: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the early research findings for RO 2468, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. The information presented herein is compiled from foundational studies and is intended to provide a comprehensive resource for researchers in the field of oncology and drug discovery.
Core Mechanism of Action: p53-MDM2 Inhibition
This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This effectively neutralizes p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the p53-MDM2 interaction, thereby stabilizing and activating p53. This reactivation of p53 signaling pathways can lead to the selective induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of this compound.
| In Vitro Activity | |
| Parameter | Value |
| MDM2 Binding Affinity (IC50) | 6 nM[1] |
| Cellular Antiproliferative Potency (IC50, SJSA-1 osteosarcoma cells) | 3 nM[2] |
| In Vivo Efficacy (SJSA-1 Osteosarcoma Xenograft Model) | |
| Dosage | Effect |
| 10 mg/kg (oral, once daily) | Tumor regression[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are based on the available information for the evaluation of this compound and similar p53-MDM2 inhibitors.
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the binding affinity of this compound to the MDM2 protein.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add a solution of GST-MDM2 and biotin-p53 peptide to each well.
-
Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add a pre-mixed solution of the HTRF donor and acceptor reagents.
-
Incubate for a further period (e.g., 60 minutes to overnight) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
Cell Viability (CellTiter-Glo®) Assay
This assay is used to measure the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
SJSA-1 osteosarcoma cells (or other relevant cell lines)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed SJSA-1 cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
SJSA-1 Osteosarcoma Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.[4][5][6]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
SJSA-1 osteosarcoma cells
-
Matrigel (or similar basement membrane matrix)
-
Vehicle solution for this compound
-
Calipers for tumor measurement
Procedure:
-
Harvest SJSA-1 cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose (e.g., 10 mg/kg) once daily to the treatment group. The control group receives the vehicle solution.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizations
p53-MDM2 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 activation and tumor suppression.
Experimental Workflow for Evaluating a p53-MDM2 Inhibitor
Caption: A typical workflow for the preclinical evaluation of a p53-MDM2 inhibitor.
References
In-Depth Technical Guide: The Cellular Effects and Activity of RO 2468
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. As a member of the spirooxindole class of compounds, this compound has demonstrated significant potential as a therapeutic agent in oncology by reactivating the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the cellular effects and activity of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: p53-MDM2 Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low in normal cells. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.
This compound is designed to disrupt the interaction between p53 and MDM2. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the binding of p53, preventing its degradation. This leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes to induce anti-tumor effects.
Quantitative Biological Activity
The potency of this compound in inhibiting the p53-MDM2 interaction and its antiproliferative effects have been quantified in various assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 (p53-MDM2 Inhibition) | 6 nM | HTRF Assay | [1][2] |
| Cell-Based Assay | Antiproliferative Activity | Potent | Cancer Cell Lines | [1] |
| In Vivo Efficacy | Tumor Regression | Observed at 10 mg/kg | Xenograft Models | [1] |
Table 1: Summary of Quantitative Biological Activity of this compound
Cellular Effects of this compound
The reactivation of p53 by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Cell Cycle Arrest
Upon p53 activation, the expression of cyclin-dependent kinase inhibitor 1 (p21) is induced. p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1 and G2 phases. This allows time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.
Apoptosis
Activated p53 can induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models. The SJSA-1 osteosarcoma cell line, which overexpresses MDM2 and has wild-type p53, is a commonly used model to evaluate MDM2 inhibitors. In such models, orally administered this compound has been shown to lead to significant tumor regression.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cellular effects and activity of compounds like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Inhibition
This assay is a highly sensitive method for quantifying the inhibition of the p53-MDM2 interaction in a high-throughput format.
Principle: The assay utilizes two antibodies, one targeting MDM2 and labeled with a donor fluorophore (e.g., Europium cryptate) and the other targeting a tagged p53 peptide and labeled with an acceptor fluorophore (e.g., XL665). When p53 and MDM2 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. A test compound that inhibits this interaction will disrupt the FRET, leading to a decrease in the signal.
Protocol:
-
Add 10 µL of the test compound (this compound) at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the GST-tagged MDM2 protein.
-
Add 5 µL of a solution containing the biotinylated p53 peptide.
-
Add 5 µL of a detection mixture containing the Europium cryptate-labeled anti-GST antibody and the XL665-labeled streptavidin.
-
Incubate the plate at room temperature for 1-2 hours.
-
Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value of the compound.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
SJSA-1 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of MDM2 inhibitors.
Protocol:
-
Subcutaneously inject 1 x 10^7 SJSA-1 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, daily).
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and the experimental workflows used to study its effects provide a clearer understanding of its mechanism and evaluation.
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
References
Methodological & Application
RO 2468: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitin-mediated degradation of p53, leading to the accumulation of p53 protein, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | p53 Status | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (μM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 6 | 0.009 |
| HCT116 | Colon Carcinoma | Wild-Type | Not Reported | Not Reported in the primary source |
| RKO | Colon Carcinoma | Wild-Type | Not Reported | Not Reported in the primary source |
| SW480 | Colon Carcinoma | Mutant | Not Reported | >10 |
| MDA-MB-435 | Melanoma | Mutant | Not Reported | >10 |
Data extracted from Zhang Z, et al. (2014). Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development.[1]
Signaling Pathway
This compound targets the interaction between p53 and its primary negative regulator, MDM2. In unstressed cells, MDM2 continuously binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the p53-binding pocket on MDM2, thereby liberating p53 from MDM2's control. This leads to the accumulation of active p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
General Cell Culture and Reagent Preparation
Cell Lines:
-
p53 Wild-Type: SJSA-1 (osteosarcoma), HCT116 (colon carcinoma), RKO (colon carcinoma).
-
p53 Mutant (as negative controls): SW480 (colon carcinoma), MDA-MB-435 (melanoma).
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For specific media recommendations, refer to the supplier's instructions for each cell line.
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Further dilute the stock solution in the complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Antiproliferative Activity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for RO 2468 in Animal Models
Compound Identification and Status
Extensive searches of publicly available scientific literature and databases have not yielded specific information on a compound designated "RO 2468" for use in animal models. The search results did not identify a mechanism of action, established experimental protocols, or any quantitative data associated with this particular designation.
It is possible that "this compound" may be an internal compound designation from a pharmaceutical company that has not yet been disclosed in public literature, a novel compound with research pending publication, or a potential typographical error in the compound name. The "Ro" prefix is historically associated with compounds from Hoffmann-La Roche, but no public information for "2468" in this series was found.
Researchers and drug development professionals are advised to verify the compound designation and consult internal documentation or the primary source of the compound for detailed information.
General Considerations for In Vivo Studies
While specific protocols for this compound cannot be provided, the following sections outline general principles and methodologies that are broadly applicable to the use of novel small molecules in animal models. These should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic profile of the compound once that information is available.
Table 1: General Parameters for Initial In Vivo Compound Evaluation
| Parameter | Description | Key Considerations |
| Animal Model | The choice of species and strain for the study. | Should be relevant to the disease model and the target pathway. Common choices include mice (C57BL/6, BALB/c) and rats (Sprague-Dawley, Wistar). |
| Route of Administration | The method by which the compound is delivered. | Options include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice depends on the compound's solubility, bioavailability, and the desired pharmacokinetic profile. |
| Dosage Range | The range of concentrations of the compound to be tested. | A dose-response study is recommended to determine the optimal effective dose and to identify potential toxicity. This is often informed by in vitro potency (e.g., IC50 or EC50 values). |
| Dosing Frequency | How often the compound is administered. | Dependent on the compound's half-life. The goal is to maintain exposure at a therapeutic level.[1] |
| Vehicle | The solvent or medium used to deliver the compound. | Must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. |
| Endpoint Analysis | The measurements taken to assess the compound's effect. | Can include behavioral tests, biomarker analysis from blood or tissue, histological examination, and imaging. |
Experimental Protocols: A Generalized Workflow
The following represents a generalized workflow for evaluating a novel compound in an animal model.
Preliminary Steps & Preparation
-
Compound Formulation: Prepare the compound in a suitable, sterile vehicle. Determine the maximum tolerated dose (MTD) in a small cohort of animals if toxicity data is unavailable.
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment to reduce stress-related variability.
-
Ethical Approval: Ensure all experimental procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Experimental Procedure
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose).
-
Baseline Measurements: Record baseline data for the parameters to be assessed (e.g., body weight, tumor volume, baseline behavioral response).
-
Compound Administration: Administer the compound or vehicle according to the predetermined route, dosage, and frequency.
-
Monitoring: Observe animals daily for any signs of toxicity or adverse effects. Monitor relevant parameters throughout the study period.
Visualizing Experimental Design
The following diagrams illustrate common conceptual frameworks in preclinical drug development.
Caption: A generalized preclinical drug development workflow.
Caption: A typical experimental workflow for an in vivo study.
References
Application Notes and Protocols for RO 2468, a p53-MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many human cancers, the p53 pathway is inactivated through overexpression of MDM2. This compound acts by binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the induction of p53-dependent downstream pathways and, consequently, anti-proliferative effects in cancer cells with wild-type p53.
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 accumulation and activation. This compound mimics the effect of cellular stress signals by directly preventing MDM2 from binding to and degrading p53.
Caption: The p53-MDM2 feedback loop and the inhibitory action of this compound.
Solution Preparation and Storage
Due to the limited publicly available data on the specific solubility and stability of this compound, the following recommendations are based on general practices for similar small-molecule inhibitors and information for related compounds. Researchers should perform their own solubility and stability tests for their specific experimental needs.
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for initial stock solutions. |
| Ethanol | ≥ 5 mM | May be suitable for some in vivo applications. |
Working Solution Preparation:
Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution in the desired buffer or cell culture medium. It is important to note that the final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Storage Recommendations:
| Condition | Stock Solution (in Organic Solvent) | Aqueous Working Solution |
| Short-term (≤ 1 week) | -20°C, protected from light | 4°C, use within 24 hours |
| Long-term (> 1 week) | -80°C, protected from light | Not recommended |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.
Experimental Protocols
The following are general protocols for common assays used to evaluate the activity of p53-MDM2 inhibitors like this compound. Optimization for specific cell lines and experimental conditions is necessary.
Cell-Based Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals. If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for p53 and p21 Induction
This protocol is used to detect the stabilization of p53 and the induction of its downstream target, p21.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 6-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This is a biochemical assay to quantify the inhibition of the p53-MDM2 interaction in a cell-free system.
Detailed Protocol:
-
Reagents: Use a commercially available HTRF assay kit for the p53-MDM2 interaction, which typically includes a GST- or His-tagged MDM2 protein, a biotinylated p53 peptide, and fluorophore-conjugated detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665).
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, this compound at various concentrations, and the MDM2 and p53 peptide.
-
Incubate to allow for binding.
-
Add the HTRF detection reagents.
-
Incubate to allow the detection reagents to bind to the protein complex.
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the p53-MDM2 signaling pathway and its role in cancer. The protocols outlined above provide a starting point for characterizing the cellular and biochemical activity of this potent inhibitor. Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results. As with any experimental work, optimization of these protocols for specific research needs is highly recommended.
References
Applications of Ro 25-6981 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable selectivity for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] This activity-dependent blockade of GluN2B-containing NMDA receptors makes Ro 25-6981 a valuable pharmacological tool for investigating the diverse roles of this specific NMDA receptor subtype in a wide array of neurological processes and disease models. Its applications in neuroscience research span from studies of synaptic plasticity and memory formation to the investigation of potential therapeutic interventions for neurodegenerative diseases, neuropathic pain, and epilepsy.
This document provides detailed application notes and protocols for the use of Ro 25-6981 in key areas of neuroscience research, supported by quantitative data and visual diagrams of signaling pathways and experimental workflows.
Mechanism of Action
Ro 25-6981 exerts its effects by selectively binding to and inhibiting the function of NMDA receptors that incorporate the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors that play a critical role in excitatory synaptic transmission and plasticity. The subunit composition of NMDA receptors dictates their physiological and pharmacological properties. By specifically targeting the GluN2B subunit, Ro 25-6981 allows for the dissection of the specific contributions of this subunit to neuronal function and dysfunction. The blockade of GluN2B-containing NMDA receptors by Ro 25-6981 has been shown to modulate downstream signaling cascades, including the inhibition of postsynaptic density protein 95 (PSD-95) expression and neuronal nitric oxide synthase (nNOS) activity.[3][4]
Signaling Pathway of Ro 25-6981 Action
References
Application Notes and Protocols for RO 2468 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many human cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions. By disrupting the p53-MDM2 interaction, this compound stabilizes p53, leading to the reactivation of the p53 pathway and subsequent anti-proliferative effects in cancer cells. These application notes provide detailed protocols for characterizing the binding of this compound to MDM2 using various biophysical techniques.
p53-MDM2 Signaling Pathway
The interaction between p53 and MDM2 forms a critical autoregulatory feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including the gene encoding MDM2. The subsequent increase in MDM2 protein levels leads to the inhibition of p53, thus completing the feedback loop. This compound intervenes in this pathway by binding to MDM2 in the p53-binding pocket, preventing the interaction and leading to the accumulation and activation of p53.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.
Quantitative Data Summary
The binding affinity of this compound for MDM2 has been determined using various biochemical assays. The following table summarizes the reported quantitative data.
| Compound | Assay Type | Target Protein | IC50 (nM) | Reference |
| This compound | HTRF | MDM2 | 6 | [2][3] |
| This compound | (Not Specified) | MDM2 | 5 | [3] |
| This compound | (Not Specified) | MDM2 | 9 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key protein binding assays are provided below. These protocols are generalized and may require optimization based on the specific laboratory equipment and reagents used.
Experimental Workflow for Protein Binding Assays
Caption: A generalized workflow for conducting protein binding assays with this compound and MDM2.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled peptide (a p53-derived peptide) upon binding to MDM2. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading to higher polarization. This compound will compete with the labeled peptide for binding to MDM2, causing a decrease in polarization.
Materials:
-
Purified recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PDI-11)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of MDM2 protein in Assay Buffer. The final concentration should be optimized, but a starting point is typically in the low nanomolar range (e.g., 10 nM).
-
Prepare a working solution of the fluorescently labeled p53 peptide in Assay Buffer. The final concentration should be at or below its Kd for MDM2 (e.g., 5 nM).
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add the MDM2 protein solution to all wells except for the "no protein" control wells.
-
Add the fluorescently labeled p53 peptide solution to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (MDM2) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
Materials:
-
Purified recombinant human MDM2 protein (with a tag for immobilization, e.g., His-tag or Biotin-tag)
-
This compound
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, NTA, or Streptavidin-coated)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (as per sensor chip manufacturer's instructions)
Procedure:
-
Protein Immobilization:
-
Immobilize the MDM2 protein onto the sensor chip surface according to the manufacturer's protocol for the chosen chip and immobilization chemistry.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Equilibrate the system with Running Buffer until a stable baseline is achieved.
-
-
Binding Measurement (Kinetics):
-
Inject the different concentrations of this compound over the sensor surface for a defined association time.
-
Follow with an injection of Running Buffer for a defined dissociation time.
-
Regenerate the sensor surface between cycles if necessary, using a regeneration solution recommended by the manufacturer.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are recorded for each concentration.
-
The data is typically double-referenced by subtracting the response from a reference flow cell and a buffer-only injection.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (MDM2). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant human MDM2 protein
-
This compound
-
ITC Instrument
-
ITC Buffer: A buffer in which both MDM2 and this compound are stable and soluble (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The buffer used for both the protein and the compound must be identical to avoid heats of dilution.
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Dialyze or buffer-exchange the MDM2 protein into the ITC buffer to ensure a perfect buffer match.
-
Dissolve this compound in DMSO and then dilute it into the ITC buffer. The final DMSO concentration should be identical in both the protein solution and the compound solution.
-
Degas both the protein and compound solutions before loading into the ITC.
-
-
ITC Experiment:
-
Load the MDM2 protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should typically be 10-20 times higher than the MDM2 concentration in the cell.
-
Perform a series of small, sequential injections of this compound into the MDM2 solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data is a series of heat-burst peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to MDM2.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for RO 2468 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of RO 2468, a potent and selective small molecule inhibitor of the p53-MDM2 protein-protein interaction, in high-throughput screening (HTS) campaigns.
Introduction
This compound is an orally active and selective antagonist of the p53-MDM2 interaction with a reported IC50 value of 6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its functions are tightly regulated by the E3 ubiquitin ligase MDM2.[3] In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to proliferate unchecked. By blocking the p53-MDM2 interaction, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5] These characteristics make this compound a valuable tool for cancer research and a reference compound in HTS campaigns aimed at discovering novel inhibitors of the p53-MDM2 pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 6 nM | HTRF | [1][2] |
| Cell Line Example | SJSA-1 (osteosarcoma) | Cellular Proliferation | [4][5][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀Cl₂FN₅O₄ | [7] |
| Molecular Weight | 614.49 g/mol | [7] |
| CAS Number | 1360821-21-1 | [4][7] |
Signaling Pathway
The p53-MDM2 signaling pathway is a crucial regulator of cell fate. Under normal conditions, MDM2 keeps p53 levels low. When the interaction is inhibited (e.g., by this compound), p53 is activated, leading to downstream effects that suppress tumor growth.
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
High-Throughput Screening Workflow for p53-MDM2 Inhibitors
This workflow outlines the key stages of an HTS campaign to identify novel inhibitors of the p53-MDM2 interaction, using this compound as a positive control.
References
- 1. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. osteosarcoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vitro Studies with RO 2468, a p53-MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By blocking the interaction between p53 and MDM2, this compound can stabilize and activate p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. These application notes provide detailed protocols for the delivery and in vitro evaluation of this compound.
Mechanism of Action
This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction. This leads to an accumulation of p53 protein and subsequent activation of the p53 signaling pathway. The activation of this pathway can induce the expression of downstream target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA and BAX, which are involved in apoptosis.
Caption: p53-MDM2 Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from biochemical and cell-based assays.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC50 (nM) | Reference |
| HTRF Binding Assay | p53-MDM2 | 6 | [3] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | Average IC50 (µM) | Selectivity (mutant/wild-type) | Reference |
| SJSA-1 | Wild-type | 0.015 | 742 | [3] |
| HCT116 | Wild-type | 0.015 | 742 | [3] |
| RKO | Wild-type | 0.015 | 742 | [3] |
| SW480 | Mutant | >10 | N/A | [3] |
| MDA-MB-435 | Mutant | >10 | N/A | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 614.49 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.145 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Caption: Workflow for this compound Stock Solution Preparation.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SJSA-1, HCT116, RKO, SW480)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis for p53 and MDM2
This protocol is for assessing the effect of this compound on the protein levels of p53 and MDM2.
Materials:
-
Human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in p53 and MDM2 protein levels.
Caption: Workflow for Western Blot Analysis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RO 2468 solubility issues
Welcome to the technical support center for RO 2468. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility and handling challenges encountered during experiments with this potent p53-MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, orally active, and selective inhibitor of the p53-MDM2 interaction. It has the CAS Number 1360821-21-1, a molecular formula of C₃₀H₃₀Cl₂FN₅O₄, and a molecular weight of 614.49.[1] this compound is utilized in cancer research for its anti-proliferative properties, which are mediated through the reactivation of the p53 tumor suppressor pathway.[1]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many nonpolar compounds. When a DMSO stock solution is diluted into an aqueous medium, such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause the compound, which is not as soluble in the high-water-content environment, to precipitate out of the solution.
Q3: What are the immediate troubleshooting steps if I see precipitation of this compound?
If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous solution.
-
Gentle Warming: Warming the solution to 37°C may aid in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can lead to compound degradation.
-
Sonication: A brief sonication in a water bath sonicator can help break down precipitate particles and facilitate re-dissolving.
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve the solubility of this compound, particularly if it has ionizable groups.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for preparing stock solutions and designing experiments.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
Note: Data is based on available supplier information. It is recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, a common starting point for most in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (614.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (µL) = (0.001 g / 614.49 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 162.7 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Visualizations
p53-MDM2 Signaling Pathway and the Mechanism of this compound
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. This compound acts by inhibiting the interaction between p53 and MDM2, thereby stabilizing and activating p53.
Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered when working with this compound.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Technical Support Center: Optimizing RO 2468 Concentration for Experiments
Welcome to the technical support center for RO 2468, a potent and selective p53-MDM2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53. This leads to the accumulation of p53 in cancer cells with wild-type p53, thereby reactivating the p53 signaling pathway and promoting downstream effects such as cell cycle arrest and apoptosis.[1][2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its potent in vitro activity, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. The reported biochemical IC50 value for this compound is 6 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For cell culture experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Before use, the stock solution should be thawed and diluted to the final working concentration in pre-warmed cell culture medium.
Q4: In which types of cancer cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cell lines that possess a wild-type (WT) p53 gene. The efficacy of the compound relies on its ability to stabilize and activate the endogenous p53 protein. Therefore, it is essential to know the p53 status of the cell lines you are working with. Cell lines with mutated or deleted p53 are generally resistant to the effects of p53-MDM2 inhibitors.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 6 nM | [4] |
| In Vivo Efficacy (SJSA1 Osteosarcoma Model) | 10 mg/kg | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cancer cell line of interest (with known p53 status)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and MDM2 Activation
This protocol describes how to assess the activation of the p53 pathway by this compound by measuring the protein levels of p53 and its downstream target, MDM2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.
Mandatory Visualization
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for testing this compound in cell-based assays.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | 1. Cell line has mutant or null p53. 2. Incorrect concentration used. 3. Compound degradation. | 1. Confirm the p53 status of your cell line. 2. Perform a wide-range dose-response curve. 3. Prepare fresh stock solutions and handle them properly. |
| High background in assays | 1. High DMSO concentration. 2. Compound precipitation. | 1. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control. 2. Check the solubility of this compound in your final dilution. Prepare fresh dilutions if needed. |
| Inconsistent results | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Instability of this compound in media. | 1. Ensure accurate and consistent cell counting and seeding. 2. Standardize all incubation periods. 3. Consider the stability of the compound in your specific media over the course of the experiment; you may need to replenish the media with fresh compound. |
| Unexpected cell death in control | 1. DMSO toxicity. 2. Contamination. | 1. Titrate the DMSO concentration to determine the tolerance of your cell line. 2. Regularly check for and prevent microbial contamination. |
References
Common problems with RO 2468 stability
Technical Support Center: RO 2468
Introduction
Welcome to the technical support center for this compound, a selective inhibitor of the Kinase-X enzyme. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a slight yellow tint. Is this normal?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] We recommend preparing fresh solutions and ensuring proper storage conditions to minimize degradation.
Q2: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To prevent this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] Consider preparing stocks at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by repeated freeze-thaw cycles.[1]
Q3: What is the recommended storage procedure for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q4: I am seeing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: this compound can degrade over time, especially when exposed to light or stored improperly.[2] Always prepare fresh dilutions from a stable stock solution for each experiment.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact the cellular response.[2]
-
Pipetting Accuracy: Ensure pipettes are properly calibrated and use consistent techniques.
Troubleshooting Guides
Issue: Loss of Compound Activity in Long-Term Experiments
If you observe that the effect of this compound diminishes over the course of a long-term cell culture experiment, it may be due to inhibitor instability or metabolism.
-
Solution: Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent active concentration.
Issue: High Background Signal in Biochemical Assays
High background signals can be caused by the aggregation of this compound at high concentrations.
-
Solution: Visually inspect the solution for any cloudiness or precipitate.[3] Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to disrupt aggregates.[3]
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 Hours
| Solvent | Initial Concentration | % Remaining after 24 hours | Observations |
| DMSO | 10 mM | >99% | Clear, colorless solution |
| Ethanol | 10 mM | 95% | Slight yellowing |
| PBS (pH 7.4) | 100 µM | 85% | Precipitate observed after 8 hours |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber glass or polypropylene tubes.[1]
-
Store the aliquots at -80°C.
Mandatory Visualizations
Caption: Signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
How to improve RO 2468 efficacy in assays
Welcome to the technical support resource for RO 2468, a potent and selective p53-MDM2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in vitro and in vivo assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the protein MDM2 acts as a primary negative regulator of the p53 tumor suppressor by targeting it for degradation. This compound binds to MDM2 in the p53-binding pocket, blocking the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[3]
Q2: What are the primary assays used to measure the efficacy of this compound?
The efficacy of this compound is typically evaluated using a combination of biochemical and cell-based assays:
-
Biochemical Assays: These assays directly measure the binding affinity of this compound to the MDM2 protein and its ability to inhibit the p53-MDM2 interaction. Common examples include Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
Cell-Based Assays: These assays assess the downstream effects of p53 activation in cancer cell lines. The most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation.[4] Other cell-based assays may include apoptosis assays (e.g., caspase activity assays) and cell cycle analysis.
Q3: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that possess wild-type p53 and exhibit overexpression of MDM2. The SJSA1 osteosarcoma cell line is a commonly used model for evaluating the efficacy of p53-MDM2 inhibitors like this compound due to its wild-type p53 status and MDM2 amplification.[5] Efficacy will be significantly lower in cell lines with mutated or deleted p53.
Q4: How should I prepare this compound for in vitro assays?
For in vitro assays, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically below 0.5%.
Troubleshooting Guides
Troubleshooting for MTT Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indirect measure of cell viability, it is susceptible to various artifacts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[6] 2. Pipetting errors.[6] 3. Edge effects in the microplate. | 1. Ensure the cell suspension is homogeneous before and during plating. 2. Calibrate pipettes regularly and use a multi-channel pipette for consistency. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media.[7] |
| Low absorbance readings | 1. Insufficient cell number. 2. Suboptimal incubation time with MTT reagent. 3. Cell stress or death due to improper handling. | 1. Perform a cell titration experiment to determine the optimal seeding density.[6] 2. Increase the incubation time with the MTT reagent. 3. Ensure proper cell culture conditions and gentle handling during media changes. |
| High background absorbance | 1. Contamination (bacterial or fungal). 2. This compound interference with MTT reduction. | 1. Maintain sterile technique and regularly check for contamination. 2. Run a cell-free control with this compound and MTT to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®). |
| Incomplete formazan crystal dissolution | 1. Inadequate volume of solubilization solution. 2. Insufficient mixing. | 1. Ensure complete coverage of the well bottom with the solubilization solution. 2. Gently mix on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved.[8] |
Troubleshooting for Fluorescence Polarization (FP) Assays
FP assays measure the binding of a fluorescently labeled p53 peptide to the MDM2 protein.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or inconsistent mP readings | 1. Low fluorescence intensity.[9] 2. Pipetting inaccuracies. 3. Non-specific binding of the fluorescent probe to the plate. | 1. Ensure the concentration of the fluorescent probe is optimal and check for photobleaching. 2. Use calibrated pipettes and ensure proper mixing. 3. Use non-binding surface plates and consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Low dynamic range (small change in mP upon binding) | 1. The molecular weight difference between the fluorescent probe and the protein is too small. 2. The fluorescent probe is not binding to the target protein. | 1. This is an inherent limitation of the assay; ensure the protein is significantly larger than the probe. 2. Verify the integrity and activity of the protein and the probe. |
| False positives/negatives | 1. Autofluorescence of this compound. 2. This compound precipitates at the tested concentrations. | 1. Measure the fluorescence of this compound alone at the assay wavelengths. 2. Check the solubility of this compound in the assay buffer and reduce the concentration if precipitation is observed. |
Troubleshooting for AlphaLISA Assays
AlphaLISA is a bead-based immunoassay that measures the interaction between p53 and MDM2.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | 1. Non-specific binding of assay components. 2. Contaminated reagents or buffer. | 1. Optimize blocking steps and consider adding a non-ionic detergent to the buffer. 2. Use fresh, high-quality reagents and filter-sterilize buffers. |
| Low signal | 1. Inactive protein or antibody. 2. Incorrect buffer composition (e.g., presence of biotin in some media can interfere with streptavidin-based detection).[10] 3. Donor beads exposed to light. | 1. Verify the activity of all biological reagents. 2. Use the recommended assay buffer and avoid interfering substances. 3. Protect donor beads from light during all handling steps.[10] |
| High well-to-well variability | 1. Inconsistent pipetting. 2. Temperature variations across the plate. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Allow the plate to equilibrate to room temperature before reading.[11] |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound from the primary literature.
| Assay Type | Cell Line/Target | IC50/EC50 | Reference |
| HTRF Biochemical Binding Assay | p53-MDM2 | 6 nM | Zhang et al., 2013 |
| Cellular Antiproliferative MTT Assay | SJSA-1 (wild-type p53) | 0.009 µM | Zhang et al., 2013 |
| Cellular Antiproliferative MTT Assay | SW480 (mutant p53) | > 25 µM | Zhang et al., 2013 |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted for assessing the effect of this compound on the proliferation of the SJSA-1 cell line.
Materials:
-
SJSA-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed SJSA-1 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for the desired treatment period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to measure the inhibition of the p53-MDM2 interaction by this compound.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)
-
This compound
-
DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of MDM2, fluorescent p53 peptide, and serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 384-well plate, add the MDM2 protein and the fluorescent p53 peptide to each well.
-
Compound Addition: Add the serially diluted this compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no MDM2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (mP) using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.co.jp]
RO 2468 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical kinase inhibitor RO 2468. The content focuses on addressing potential off-target effects and providing strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target.[1] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]
Q2: What are the common causes of off-target effects for kinase inhibitors like this compound?
A2: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[1][2] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1][2] Other contributing factors include the inherent ability of many inhibitors to bind to multiple kinases with varying affinities and the complex cross-talk between signaling pathways.[1]
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes conducting a thorough literature review on the selectivity profile of similar compounds, using a structurally unrelated inhibitor for the same target to see if the phenotype persists, and performing a dose-response analysis, as on-target effects typically occur at lower concentrations.[1] The gold-standard method is to test the efficacy of this compound in a cell line where the intended target has been genetically knocked out using techniques like CRISPR-Cas9.
Troubleshooting Guide
Issue: Unexpected or paradoxical cellular response after treatment with this compound.
This could manifest as an increase in the activity of a pathway you expected to be inhibited, or other unforeseen phenotypic changes.
Troubleshooting Steps:
-
Validate with a Different Tool: Use a structurally unrelated inhibitor for the same primary target or employ a genetic knockdown approach (e.g., siRNA, CRISPR) to see if the same phenotype is observed.[1]
-
Perform a Kinase Profile: Utilize a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[1][3]
-
Conduct Phospho-proteomics: Analyze global changes in protein phosphorylation to identify which signaling pathways are affected by this compound treatment.[1]
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations to differentiate between high-potency on-target effects and lower-potency off-target effects.[1]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Percentage Inhibition @ 1 µM | Notes |
| Intended Target Kinase A | 10 | 98% | High Potency On-Target |
| Off-Target Kinase B | 50 | 92% | Potential for off-target effects |
| Off-Target Kinase C | 250 | 75% | Moderate off-target activity |
| Off-Target Kinase D | >1000 | <50% | Likely insignificant off-target |
| 150 other kinases | >1000 | <50% | Broadly selective |
Table 2: Hypothetical Cell Viability IC50 Values of this compound in Wild-Type vs. Target Knockout (KO) Cell Lines
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) | Interpretation |
| CancerCell-X | Wild-Type | Present | 25 | Potent cytotoxic effect |
| CancerCell-X | Target A KO (CRISPR) | Absent | 250 | Suggests off-target mechanism of action |
| CancerCell-Y | Wild-Type | Present | 40 | Potent cytotoxic effect |
| CancerCell-Y | Target A KO (CRISPR) | Absent | >10,000 | Suggests on-target dependency |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of recombinant kinases.
Materials:
-
This compound stock solution in DMSO
-
Purified, recombinant kinases
-
Kinase-specific substrates and ATP
-
Multi-well plates
-
Detection reagents (e.g., for fluorescence, luminescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound to create a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).
-
Kinase Reaction: Incubate the plate at the optimal temperature and time for the specific kinases being tested.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Results can be presented as percentage inhibition at a specific concentration or as IC50 values.
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to validate the on-target effects of this compound.
Materials:
-
Cas9 expression vector
-
sgRNA expression vector
-
Cancer cell line of interest
-
Transfection reagent
-
Antibiotic for selection (e.g., puromycin)
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the gene of the intended kinase into a suitable expression vector.
-
Transfection: Co-transfect the cancer cell line with the Cas9 and sgRNA expression plasmids.
-
Selection: After 48 hours, apply antibiotic selection to eliminate non-transfected cells.
-
Single-Cell Cloning: Seed the cells at a low density to allow for the growth of single-cell colonies.
-
Verification: Expand individual clones and verify the knockout of the target gene by Western blot or sequencing.
-
Functional Assay: Treat the knockout and wild-type cell lines with a range of this compound concentrations and assess the cellular phenotype (e.g., cell viability) to determine if the effect is dependent on the presence of the target protein.
Visualizations
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Experimental workflow for off-target identification.
Caption: Hypothetical signaling pathway of this compound.
References
RO 2468 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in designing and executing experiments with RO 2468.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, KinaseX. KinaseX is a key component of the "Growth Factor Receptor-Y (GFR-Y)" signaling pathway, which is aberrantly activated in several cancer types. By inhibiting KinaseX, this compound blocks the phosphorylation of the downstream substrate, Transcription Factor Z (TF-Z), leading to a decrease in the expression of proliferation-associated genes.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in a range of cancer cell lines with known GFR-Y pathway activation. The half-maximal inhibitory concentration (IC50) varies across different cell lines, as summarized in the table below.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CellLine-A | Lung Adenocarcinoma | 50 |
| CellLine-B | Pancreatic Ductal Adenocarcinoma | 120 |
| CellLine-C | Breast Cancer (GFR-Y mutant) | 25 |
| CellLine-D | Colon Carcinoma | > 1000 |
Troubleshooting Guides
Issue 1: No observed effect of this compound on cell proliferation.
-
Question: I am treating my cells with this compound but not observing the expected decrease in cell viability. What could be the reason?
-
Answer:
-
Confirm Pathway Activation: First, confirm that the GFR-Y/KinaseX pathway is active in your cell line. This can be done by performing a western blot to check for the phosphorylated form of TF-Z (p-TF-Z). If the pathway is not active, this compound will not have an effect.
-
Check Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the IC50 table above for guidance. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Verify Compound Integrity: Improper storage or handling of this compound can lead to its degradation. If possible, verify the compound's integrity using analytical methods such as HPLC-MS.
-
Issue 2: High background or off-target effects observed.
-
Question: I am observing significant cell death even at low concentrations of this compound, or I am seeing unexpected changes in other signaling pathways. What should I do?
-
Answer:
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help identify the therapeutic window for this compound in your system.
-
Assess Kinase Selectivity: While this compound is designed to be selective for KinaseX, off-target effects can occur at higher concentrations. Consider performing a kinase selectivity panel to identify potential off-target kinases.
-
Use a Negative Control: Include a structurally similar but inactive analog of this compound in your experiments as a negative control to distinguish between specific and non-specific effects.
-
Experimental Protocols
Protocol 1: Western Blot for p-TF-Z
-
Cell Lysis: Lyse cells treated with this compound and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for p-TF-Z overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The GFR-Y signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting flowchart for experiments where this compound shows no effect.
Addressing inconsistencies in RO 2468 results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of RO 2468, a novel inhibitor of the XYZ signaling pathway. Our goal is to help researchers, scientists, and drug development professionals address common inconsistencies and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilution in cell culture media or appropriate assay buffer immediately before use is advised.
Q2: At what concentration does this compound typically show optimal activity?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, most users observe significant inhibition of the XYZ pathway in the range of 1-10 µM. We recommend performing a dose-response curve to determine the IC50 for your specific system.
Q3: Can this compound be used in in-vivo studies?
A3: Yes, this compound has been shown to be effective in pre-clinical in-vivo models. For formulation and administration guidance, please refer to the in-vivo protocol section of your product manual or contact our technical support team for specific recommendations based on your animal model.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
High variability between experimental replicates is a common issue that can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Variability in compound addition | Use a calibrated multichannel pipette for adding this compound to the wells to ensure consistent timing and volume. |
| Cell health and passage number | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase at the start of the experiment. |
Issue 2: Lower than Expected Potency (High IC50 Value)
If this compound is showing lower than expected potency, consider the following factors.
| Potential Cause | Recommended Solution |
| Compound degradation | Ensure proper storage of the stock solution at -80°C. Prepare fresh working dilutions for each experiment. |
| High serum concentration in media | Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration if your cell line can tolerate it. |
| Presence of efflux pumps | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell. Co-incubation with an efflux pump inhibitor may be necessary. |
| Incorrect assay endpoint | Ensure the assay endpoint is a reliable downstream marker of XYZ pathway activity and that the incubation time is sufficient to observe an effect. |
Issue 3: Off-Target Effects or Cellular Toxicity
Distinguishing between specific pathway inhibition and general cellular toxicity is crucial for data interpretation.
| Potential Cause | Recommended Solution |
| High compound concentration | High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve and use the lowest effective concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%). |
| Cell line sensitivity | Some cell lines may be more sensitive to this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ABC (a downstream target of XYZ)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ABC and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The XYZ signaling pathway and the inhibitory action of this compound on Kinase B.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Technical Support Center: Overcoming Tecovirimat (RO 2468) Resistance in Experiments
A-Z to Overcoming Tecovirimat Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Tecovirimat (formerly known as RO 2468, also referred to as TPOXX® or ST-246). Our goal is to equip you with the knowledge and protocols to identify, characterize, and overcome resistance to this potent antiviral agent.
Introduction to Tecovirimat and Resistance
Tecovirimat is a first-in-class antiviral drug that targets the orthopoxvirus VP37 envelope protein, which is encoded by the F13L gene. This protein is crucial for the formation of the viral envelope necessary for the production of extracellular enveloped virions (EEVs), which are essential for cell-to-cell spread and long-range dissemination of the virus. Tecovirimat acts as a "molecular glue," promoting the dimerization of VP37 and blocking its interaction with cellular proteins like Rab9 GTPase and TIP47. This action effectively traps the virus within the infected cell, preventing its spread.
However, as with many antivirals, resistance to Tecovirimat can emerge. This is primarily due to mutations in the F13L gene that alter the drug's binding site on the VP37 protein. Understanding the mechanisms of resistance and implementing strategies to mitigate its development are critical for successful antiviral research and development.
Frequently Asked Questions (FAQs)
Q1: My orthopoxvirus strain shows reduced susceptibility to Tecovirimat in a plaque reduction assay. How can I confirm if this is due to a known resistance mutation?
A2: To confirm if reduced susceptibility is due to a known resistance mutation, you should sequence the F13L gene of your viral isolate. A comparison of the obtained sequence with a wild-type reference sequence will allow for the identification of any amino acid substitutions. Several mutations in the F13L gene have been associated with Tecovirimat resistance.
Q2: I am observing a high degree of variability in my in vitro susceptibility testing results. What are the potential causes and how can I troubleshoot this?
A3: Variability in in vitro susceptibility testing can arise from several factors:
-
Cell Line: The choice of cell line can influence the outcome of the assay. Ensure you are using a consistent and appropriate cell line for your experiments, such as Vero or BSC-40 cells.
-
Viral Titer: Inconsistent viral input can lead to variable results. Accurately titrate your viral stocks and use a standardized multiplicity of infection (MOI) for all experiments.
-
Assay Method: Different assays (e.g., plaque reduction, cytopathic effect reduction, yield reduction) can have varying levels of sensitivity and reproducibility. Standardize your chosen assay protocol.
-
Drug Concentration: Ensure accurate preparation of serial dilutions of Tecovirimat.
-
Incubation Time: The duration of incubation can affect the final readout. Use a consistent incubation time for all plates.
-
Mixed Viral Population: Your viral stock may contain a mixture of sensitive and resistant variants. To address this, you can plaque-purify your virus to obtain a clonal population.
Q3: What are the primary strategies to mitigate the development of Tecovirimat resistance in my in vitro experiments?
A4: The primary strategy to mitigate the development of Tecovirimat resistance in vitro is the use of combination therapy. Combining Tecovirimat with another antiviral agent that has a different mechanism of action can create a higher barrier to the emergence of resistance. Studies have shown that combining Tecovirimat with drugs like cidofovir or brincidofovir can have synergistic effects and strongly inhibit virus multiplication.
Another approach is to use a higher, more effective concentration of Tecovirimat to suppress viral replication more completely, thereby reducing the chances for resistance mutations to arise.
Troubleshooting Guides
Issue: Unexpectedly High EC50 Values for Tecovirimat
| Potential Cause | Troubleshooting Step |
| Pre-existing resistant variants in the viral stock | Sequence the F13L gene of the stock virus. If a mixed population is suspected, plaque-purify the virus to isolate clones and test their individual susceptibility. |
| Suboptimal drug activity | Verify the concentration and integrity of your Tecovirimat stock solution. Prepare fresh dilutions for each experiment. |
| Inappropriate assay conditions | Optimize your assay protocol. This includes cell density, MOI, and incubation time. Refer to established protocols for orthopoxvirus susceptibility testing. |
| Cell line issues | Ensure the cell line used is susceptible to |
Best practices for minimizing RO 2468 toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on best practices for minimizing the toxicity associated with the experimental compound RO 2468.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound displaces pro-apoptotic proteins, thereby inducing apoptosis in cancer cells that are dependent on Bcl-2 for survival.
Q2: What are the most common toxicities observed with this compound in preclinical studies?
The most frequently reported toxicities associated with this compound in preclinical models are neutropenia and thrombocytopenia. These on-target toxicities are a direct result of the compound's mechanism of action, as some hematopoietic cells also rely on Bcl-2 for survival.
Q3: Can the hematological toxicities of this compound be mitigated?
Yes, several strategies are being explored to mitigate the hematological toxicities of this compound. These include the co-administration of growth factors, the use of intermittent dosing schedules, and the development of combination therapies that allow for a reduction in the required dose of this compound.
Q4: Are there any known off-target toxicities of this compound?
To date, preclinical studies have not identified significant off-target toxicities at therapeutic concentrations. However, at supra-therapeutic doses, some mild, transient elevation of liver enzymes has been observed in rodent models.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity in non-target cells.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects or exaggerated on-target toxicity in sensitive cell types.
-
Troubleshooting Steps:
-
Verify the final concentration of this compound in your experiment.
-
Perform a dose-response curve to determine the optimal concentration that maximizes efficacy in target cells while minimizing toxicity in non-target cells.
-
Review the literature for established effective concentration ranges in similar experimental systems.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent dissolution of this compound, leading to variability in the effective concentration.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture media.
-
Prepare a fresh stock solution for each experiment.
-
Vortex the stock solution and working solutions thoroughly before each use.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 15 |
| MOLM-13 | Acute Myeloid Leukemia | 25 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Donor | >1000 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Healthy Endothelial | >2000 |
Table 2: Hematological Parameters in Mice Treated with this compound (10 mg/kg, daily for 7 days)
| Parameter | Vehicle Control (Day 8) | This compound-Treated (Day 8) |
| Absolute Neutrophil Count (x 10³/µL) | 4.5 ± 0.8 | 1.2 ± 0.4 |
| Platelet Count (x 10³/µL) | 850 ± 150 | 350 ± 75 |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Relationship between this compound dose, efficacy, and toxicity.
Validation & Comparative
Validating the Effect of GW9662 on Target Pathways: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW9662 (formerly misidentified as RO 2468), a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) antagonist, with other alternatives. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
GW9662 is a widely utilized selective and irreversible antagonist of PPAR-γ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its utility in research is significant; however, understanding its performance relative to other available antagonists is crucial for accurate experimental design and interpretation. This guide compares GW9662 with two other prominent PPAR-γ antagonists: T0070907 and SR-202.
Comparative Analysis of PPAR-γ Antagonists
The following table summarizes the quantitative data for GW9662 and its alternatives, focusing on their inhibitory concentrations (IC50) against different PPAR subtypes. This data highlights the potency and selectivity of each compound.
| Compound | Target | IC50 (nM) | Selectivity Profile | Notes |
| GW9662 | PPAR-γ | 3.3[1][2] | ~10-fold selective for PPAR-γ over PPAR-α (IC50: 32 nM) and ~600-fold over PPAR-δ (IC50: 2000 nM)[1][2] | Irreversible antagonist.[1] Also reported to have off-target effects on PPAR-δ. |
| T0070907 | PPAR-γ | 1[3][4] | >800-fold selective for PPAR-γ over PPAR-α and PPAR-δ.[4] | Potent and selective irreversible antagonist.[4] |
| SR-202 | PPAR-γ | 140,000 (140 µM)[5] | Selective for PPAR-γ; does not affect ligand-stimulated PPAR-α, PPAR-β, or FXR transcriptional activity.[5] | Functions as an antidiabetic and antiobesity agent in vivo.[5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
References
- 1. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 5. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
RO 2468 in the Landscape of p53-MDM2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as its primary cellular antagonist. In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. This has led to the development of small molecule inhibitors that disrupt the p53-MDM2 interaction, thereby reactivating p53 and triggering tumor cell death. This guide provides a comparative overview of RO 2468, a potent and orally active p53-MDM2 inhibitor, alongside other well-characterized inhibitors in clinical or preclinical development: RG7112, AMG 232, and SAR405838.
Biochemical Potency: A Head-to-Head Look at MDM2 Binding
The fundamental mechanism of these inhibitors is their ability to bind to MDM2, preventing its interaction with p53. The potency of this binding is a key determinant of their biological activity. The following table summarizes the reported binding affinities of this compound and its counterparts.
| Inhibitor | Binding Affinity to MDM2 | Assay Method |
| This compound | IC50: 6 nM[1] | Not specified in abstract |
| RG7112 | IC50: 18 nM[2][3][4], KD: ~11 nM[1][5] | HTRF Assay, Biacore[5] |
| AMG 232 | KD: 0.045 nM[6], IC50: 0.6 nM[7] | Surface Plasmon Resonance (SPR)[6], HTRF Assay[7] |
| SAR405838 | Ki: 0.88 nM[8][9] | Competitive Binding Assay[9] |
Cellular Activity: Inhibiting Cancer Cell Growth
The ultimate goal of these inhibitors is to suppress the growth of cancer cells. Their efficacy in this regard is typically measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below showcases the anti-proliferative activity of these compounds in p53 wild-type cancer cells.
| Inhibitor | Cell Line | IC50 (Cell Growth Inhibition) |
| RG7112 | SJSA-1 (Osteosarcoma) | ~0.3 µM[5] |
| HCT-116 (Colon Cancer) | 0.18–2.2 µM[2][3] | |
| Patient-Derived Glioblastoma Stem Cells | 1.8 µM (average)[10] | |
| AMG 232 | SJSA-1 (Osteosarcoma) | 9.1 nM[6] |
| HCT-116 (Colon Cancer) | 10 nM[7] | |
| Patient-Derived Glioblastoma Stem Cells | 1.8 µM (average, but more effective than RG7112 in a subset)[10] | |
| SAR405838 | SJSA-1 (Osteosarcoma) | 92 nM[11] |
| RS4;11 (Leukemia) | 89 nM[11] | |
| LNCaP (Prostate Cancer) | 270 nM[11] | |
| HCT-116 (Colon Cancer) | 200 nM[11] |
In Vivo Efficacy: Performance in Preclinical Models
The therapeutic potential of these inhibitors is further evaluated in animal models of cancer, typically using human cancer cell line xenografts in mice. The following table summarizes the reported in vivo activity.
| Inhibitor | Xenograft Model | Dosing and Administration | Outcome |
| This compound | SJSA-1 (Osteosarcoma) | 10 mg/kg[1] | Tumor regression[1] |
| RG7112 | SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily[5] | Tumor regression[5] |
| MDM2-amplified Glioblastoma | 100 mg/kg[12][13] | Reduced tumor growth and increased survival[12][13] | |
| AMG 232 | SJSA-1 (Osteosarcoma) | 30 and 60 mg/kg[7] | Complete tumor regression[7] |
| HCT-116 (Colon Cancer) | Not specified | Tumor growth inhibition[7][14] | |
| SAR405838 | SJSA-1 (Osteosarcoma) | Single oral dose | Complete and durable tumor regression[8][9][11] |
| RS4;11, LNCaP, HCT-116 | Well-tolerated doses | Durable tumor regression or complete tumor growth inhibition[8][9][11] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for evaluating these inhibitors.
References
- 1. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascentagepharma.com [ascentagepharma.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Efficacy of RO 2468 compared to standard treatments
An initial search for "RO 2468" did not yield information on a specific therapeutic agent. To provide a relevant and accurate comparison, please specify the therapeutic area or the molecular target for this compound.
For a comprehensive analysis, please provide the following details:
-
Therapeutic Area: (e.g., Oncology, Virology, Immunology)
-
Specific Indication: (e.g., Breast Cancer, Influenza, Rheumatoid Arthritis)
-
Mechanism of Action (if known): (e.g., Kinase inhibitor, Monoclonal antibody, Proteasome inhibitor)
-
Standard-of-care treatments to compare against: (e.g., Paclitaxel, Oseltamivir, Adalimumab)
Once this information is provided, a detailed comparison guide will be generated, including:
-
Tabulated Quantitative Data: Side-by-side comparisons of efficacy data (e.g., IC50, Ki, clinical trial endpoints).
-
Detailed Experimental Protocols: Methodologies for key assays and studies.
-
Visualizations: Graphviz diagrams of signaling pathways and experimental workflows.
This structured approach will ensure that the final comparison guide is tailored to the specific interests of researchers, scientists, and drug development professionals.
Cross-validation of RO 2468 experimental results
Initial searches for "RO 2468" did not yield any relevant information regarding a pharmaceutical compound, experimental therapy, or biological molecule. The search results were unrelated to the topic of drug development or clinical research, instead pointing to a variety of other subjects including academic journals in psychology, consumer products, and video games.
Therefore, it is not possible to provide a cross-validation of experimental results, comparison guides, or detailed experimental protocols for a substance for which no public data can be found. The core requirements of the request, including data presentation in tables, detailed methodologies, and visualizations of signaling pathways, cannot be fulfilled without foundational information on "this compound."
It is possible that "this compound" is an internal designation not yet in the public domain, a misnomer, or a highly specific identifier not indexed in publicly available scientific databases. Without further clarification or alternative nomenclature for this topic, a comprehensive comparison guide as requested cannot be generated.
RO 2468: A Comparative Performance Analysis Against Control Substances in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of RO 2468, a potent and orally active p53-MDM2 inhibitor, against control substances in preclinical cancer models. The data presented is derived from the publication "Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development" in ACS Medicinal Chemistry Letters.[1][2]
This compound is a small molecule antagonist of the p53-MDM2 interaction, designed to reactivate the tumor suppressor p53 pathway in cancer cells with wild-type p53.[1][3] MDM2 is a primary negative regulator of p53, and its inhibition can lead to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1]
Quantitative Performance Data
The anti-proliferative activity of this compound was evaluated in various cancer cell lines using a standard MTT assay. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potency and selectivity of this compound. The enantiomer of this compound and cancer cell lines with mutant p53 serve as control substances.
| Compound/Cell Line | Target | IC50 (nM) | Control Type |
| This compound | MDM2 Binding | 6 | - |
| This compound Enantiomer | MDM2 Binding | >10000 | Enantiomeric Control |
| This compound | SJSA-1 (wild-type p53) | 90 | - |
| This compound Enantiomer | SJSA-1 (wild-type p53) | >25000 | Enantiomeric Control |
| This compound | SW480 (mutant p53) | >25000 | Negative Control Cell Line |
Experimental Protocols
Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
The affinity of this compound and its enantiomer to the MDM2 protein was determined using a TR-FRET assay. This assay measures the binding of a biotinylated p53-derived peptide to recombinant human MDM2 protein. The displacement of the peptide by the test compound results in a decrease in the FRET signal, from which the IC50 value is calculated.
Cellular Anti-proliferative Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines, SJSA-1 (osteosarcoma, wild-type p53) and SW480 (colon adenocarcinoma, mutant p53), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or its enantiomer for a specified period (typically 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: The cells were further incubated to allow for the conversion of MTT to formazan crystals by viable cells. The formazan crystals were then solubilized using a solubilization buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound in the p53-MDM2 signaling pathway.
Caption: Experimental workflow for the cellular anti-proliferative MTT assay.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for an antiviral compound designated "RO 2468" did not yield a publicly identifiable molecule. Therefore, this guide uses the well-characterized antiviral drug, Remdesivir (Veklury®) , as a primary example to illustrate a comparative analysis of antiviral activity with related molecules. This guide is intended for research and informational purposes only and not for diagnostic or therapeutic use.
Introduction
The emergence of novel viral threats necessitates the rapid evaluation of antiviral compounds. A key target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This guide provides a comparative overview of the in vitro activity of Remdesivir, a nucleotide analog prodrug, with other notable RdRp inhibitors, Favipiravir and Galidesivir. We present quantitative data from preclinical studies, detailed experimental protocols for assessing antiviral efficacy, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Targeting the Viral RNA-Dependent RNA polymerase (RdRp)
Remdesivir is a broad-spectrum antiviral agent that is a prodrug of an adenosine nucleotide analog.[1] Upon entering the host cell, it is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP). RDV-TP mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp.[1] This incorporation leads to delayed chain termination, thereby halting viral RNA synthesis and inhibiting viral replication.[2] Favipiravir and Galidesivir are also nucleoside analogs that target the viral RdRp, but they may have different detailed mechanisms of action, such as causing lethal mutagenesis (in the case of Favipiravir) or immediate chain termination.[3]
Signaling Pathway: Coronavirus Replication and Inhibition by Remdesivir
The following diagram illustrates the replication cycle of a coronavirus and the point of intervention for Remdesivir.
Coronavirus replication cycle and Remdesivir's mechanism of action.
Comparative In Vitro Efficacy
The following table summarizes the in vitro antiviral activity of Remdesivir and related molecules against various coronaviruses. The 50% effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [2][4] |
| HCoV-NL63 | Caco-2 | 0.3806 | [4] | |
| HCoV-OC43 | Huh7 | 0.15 | [4] | |
| HCoV-229E | Huh7 | 0.024 | [4] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | [2][4] |
| HCoV-NL63 | Caco-2 | 0.6203 | [4] | |
| Galidesivir | MERS-CoV | Vero | 16.2 | |
| Yellow Fever Virus | Huh-7 | 3.5 | ||
| Note: Data for Galidesivir against SARS-CoV-2 in direct comparison studies was not readily available. The presented values are from separate studies and may not be directly comparable due to different experimental conditions. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of antiviral activity data.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold-standard method for quantifying the ability of an antiviral compound to inhibit the infectivity of a lytic virus.
a. Materials:
-
Cell Line: Vero E6 cells (or another susceptible cell line)
-
Virus: SARS-CoV-2 (or virus of interest)
-
Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Overlay: 1.2% Avicel RC-591 in DMEM
-
Stain: 0.1% Crystal Violet in 20% ethanol
-
Plates: 24-well or 48-well cell culture plates
b. Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density to achieve a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., Remdesivir, Favipiravir) in serum-free DMEM.
-
Virus-Compound Incubation: Mix a standardized amount of virus (to yield 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C, rocking every 15 minutes.
-
Overlay: Aspirate the inoculum and add 1 mL of the Avicel overlay to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Fixation and Staining: Remove the overlay and fix the cells with 10% formalin for 30 minutes. Stain with Crystal Violet for 15 minutes, then wash with water.
-
Data Analysis: Count the plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)
Workflow for the Plaque Reduction Neutralization Test.
Viral Load Reduction Assay by RT-qPCR
This assay quantifies the reduction in viral RNA levels in the supernatant of infected cells treated with an antiviral compound.
a. Materials:
-
Cell Line and Virus: As per PRNT.
-
Compound Dilutions: As per PRNT.
-
RNA Extraction Kit: (e.g., QIAamp Viral RNA Mini Kit)
-
RT-qPCR Reagents: (e.g., TaqPath 1-Step RT-qPCR Master Mix)
-
Primers and Probe: Specific for a viral gene (e.g., SARS-CoV-2 N gene)
-
Real-Time PCR System
b. Procedure:
-
Cell Seeding, Compound Dilution, and Infection: Follow steps 1, 2, and 4 of the PRNT protocol.
-
Incubation: After infection, add medium containing the respective compound dilutions and incubate for 48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial kit according to the manufacturer's instructions.
-
RT-qPCR:
-
Prepare a master mix containing RT-qPCR buffer, primers, and probe.
-
Add the extracted RNA to the master mix.
-
Run the RT-qPCR protocol on a real-time PCR instrument. The thermal cycling conditions typically involve a reverse transcription step, followed by PCR amplification cycles.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of viral RNA.
-
Determine the viral RNA copy number in each sample by comparing the Ct values to the standard curve.
-
Calculate the percentage of viral load reduction for each compound concentration relative to the virus-only control. The EC50 is the concentration that reduces the viral RNA level by 50%.
-
Experimental Workflow: Viral Load Reduction Assay by RT-qPCR
Workflow for the Viral Load Reduction Assay by RT-qPCR.
Conclusion
This guide provides a framework for the comparative benchmarking of antiviral compounds targeting viral RNA-dependent RNA polymerase. The data presented herein, using Remdesivir as a case study, demonstrates its potent in vitro activity against a range of coronaviruses, particularly when compared to Favipiravir. The detailed experimental protocols and workflows offer a practical resource for researchers to conduct their own comparative analyses. Such objective, data-driven comparisons are essential for prioritizing and advancing the most promising antiviral candidates in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p53-MDM2 Inhibitor RO2468 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the p53-MDM2 inhibitor RO2468 and its close analogs, RO5353 and RO8994. The information presented is compiled from preclinical research to assist in the evaluation of these compounds for further investigation and development.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome." Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which acts as a primary negative regulator by targeting p53 for degradation. In many cancers with wild-type p53, the p53 pathway is inactivated due to the overexpression of MDM2. Small-molecule inhibitors that block the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. This guide focuses on a series of potent spiro-oxindole-based MDM2 inhibitors: RO2468, RO5353, and RO8994.
In Vitro Performance Comparison
The following tables summarize the in vitro biochemical and cellular activities of RO2468, RO5353, and RO8994. The data is extracted from a key study by Zhang et al. (2014).[1][2][3]
Biochemical Binding Affinity
The inhibitory potency of the compounds against the p53-MDM2 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
| Compound | HTRF IC50 (nM)[3] |
| RO2468 | 6 |
| RO5353 | 7 |
| RO8994 | 5 |
Cellular Antiproliferative Activity
The antiproliferative effects of the compounds were evaluated in various cancer cell lines using a standard MTT assay. The data showcases the potency in wild-type p53 cell lines and selectivity against mutant p53 cell lines.
| Compound | SJSA-1 (p53-WT) IC50 (nM)[3] | SW480 (p53-mutant) IC50 (nM)[3] |
| RO2468 | 20 | >10,000 |
| RO5353 | 30 | >10,000 |
| RO8994 | 20 | >10,000 |
In Vivo Efficacy
The in vivo antitumor activity of RO2468 and RO5353 was assessed in a human osteosarcoma SJSA-1 xenograft model in nude mice.[2]
| Compound | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition |
| RO2468 | 10 | Tumor Regression[3] |
| RO5353 | 10 | Tumor Regression[2] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay measures the ability of a test compound to disrupt the interaction between p53 and MDM2.
Principle: The assay utilizes a GST-tagged MDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody and a Streptavidin-XL665 fluorophore are used. When p53 and MDM2 interact, the donor (Europium cryptate) and acceptor (XL665) fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of the p53-MDM2 interaction will disrupt this proximity and reduce the FRET signal.
Protocol:
-
Add 4 µL of a 4x concentration of the test compound (serially diluted in DMSO) to a 384-well low-volume plate.
-
Add 4 µL of a 4x concentration of GST-MDM2 and biotin-p53 peptide solution in assay buffer.
-
Add 4 µL of a 4x concentration of the detection reagents (anti-GST-Eu(K) and Streptavidin-XL665) in assay buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.
MTT Cell Proliferation Assay
This colorimetric assay determines the cytotoxic effect of the compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
In Vivo SJSA-1 Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of the compounds.[4][5][6][7]
Protocol:
-
Subcutaneously implant SJSA-1 human osteosarcoma cells into the flank of immunodeficient nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compounds (e.g., RO2468, RO5353) or vehicle orally once daily.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for evaluating p53-MDM2 inhibitors.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of RO2468 and its analogs.
Caption: A general experimental workflow for the preclinical evaluation of p53-MDM2 inhibitors.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altogenlabs.com [altogenlabs.com]
- 5. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
Assessing the Specificity of RO 2468 in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p53-MDM2 inhibitor RO 2468 with other alternatives, supported by experimental data. The information is presented to facilitate an informed assessment of this compound's specificity and performance in a research context.
This compound is a potent, orally active, and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3][4] By disrupting the binding of MDM2 to the tumor suppressor protein p53, this compound prevents the MDM2-mediated degradation of p53, leading to the reactivation of the p53 pathway and subsequent apoptosis in cancer cells with wild-type p53.[1][5] This mechanism of action makes this compound and similar MDM2 inhibitors a compelling area of cancer research.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in comparison to other well-characterized MDM2 inhibitors. The data is extracted from the key publication detailing the discovery of this compound, "Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development."
Table 1: Biochemical Binding Affinity of MDM2 Inhibitors
| Compound | HTRF IC50 (nM) |
| This compound | 6 |
| RO 5353 | 7 |
| Nutlin-3a | 90 |
| RG7112 | 18 |
| RG7388 | 6 |
| AMG232 | Not Reported in this study |
| RO8994 | Not Reported in this study |
This data was obtained using a Homogeneous Time-Resolved Fluorescence (HTRF) biochemical binding assay.[1][6]
Table 2: Cellular Antiproliferative Activity of MDM2 Inhibitors
| Compound | SJSA-1 (p53 wild-type) IC50 (µM) | SW480 (p53 mutant) IC50 (µM) | Selectivity (SW480/SJSA-1) |
| This compound | 0.08 | >10 | >125 |
| RO 5353 | 0.07 | >10 | >143 |
| Nutlin-3a | 0.28 | >10 | >36 |
| RG7112 | Not Reported in this study | Not Reported in this study | Not Reported in this study |
| RG7388 | Not Reported in this study | Not Reported in this study | Not Reported in this study |
| AMG232 | Not Reported in this study | Not Reported in this study | Not Reported in this study |
| RO8994 | 0.09 | >10 | >111 |
Cellular activity was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in osteosarcoma (SJSA-1) and colon cancer (SW480) cell lines.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on established and cited protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) p53-MDM2 Binding Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2.[1][7]
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). A biotinylated p53 peptide is bound to streptavidin-XL665, and a GST-tagged MDM2 protein is bound to an anti-GST antibody labeled with Europium cryptate. When p53 and MDM2 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute GST-MDM2, biotin-p53 peptide, Europium cryptate-labeled anti-GST antibody, and streptavidin-XL665 to their final concentrations in the assay buffer.
-
Compound Dispensing: Add serial dilutions of the test compounds (like this compound) to a low-volume 384-well plate.
-
Reagent Addition: Add the prepared mixture of GST-MDM2 and biotin-p53 peptide to the wells.
-
Detection Reagent Addition: Add the mixture of Europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot against the compound concentration to determine the IC50 value.
MTT Cellular Antiproliferative Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., SJSA-1 and SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the scientific context and experimental design, the following diagrams have been generated.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the HTRF-based p53-MDM2 binding assay.
Caption: Workflow for the MTT cell proliferation and viability assay.
References
- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of RO 2468 (Trichloroisocyanuric Acid)
This document provides comprehensive safety and logistical information for the proper disposal of RO 2468, chemically known as Trichloroisocyanuric acid (TCCA). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
Chemical Identification and Properties
This compound is the UN number for Trichloroisocyanuric acid, a white crystalline powder or granular solid with a strong chlorine-like odor. It is a potent oxidizing agent commonly used as a disinfectant, bleaching agent, and industrial biocide. Due to its hazardous nature, it is critical to follow stringent disposal protocols.
Quantitative Data for Trichloroisocyanuric Acid
| Property | Value | Citations |
| CAS Number | 87-90-1 | [1] |
| Molecular Formula | C₃Cl₃N₃O₃ | [1][2][3] |
| Molar Mass | 232.40 g/mol | [1] |
| Appearance | White crystalline powder or granular solid | [1][2][3] |
| Odor | Strong chlorine-like | [1][2] |
| Melting Point | Decomposes at approximately 225-230 °C | [2][3][4] |
| Solubility in Water | 1.2 g/100 mL at 25 °C | [2] |
| Solubility in Acetone | 35.0 g/100 g at 30 °C | [2] |
| pH (1% solution) | 2.0 - 3.7 | [4] |
| Available Chlorine | Approximately 90% | [3] |
Step-by-Step Disposal Procedures
Trichloroisocyanuric acid is classified as a hazardous waste and must be disposed of in accordance with local, regional, and national regulations. Improper disposal can lead to environmental harm and safety hazards.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[5]
-
Respiratory Protection: Required when dust is generated. Use a NIOSH-approved respirator.
-
Protective Clothing: Lab coat and closed-toe shoes.
2. Spill Management: In case of a spill, follow these steps immediately:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Eliminate all ignition sources as TCCA is a strong oxidizer.[6]
-
Clean up spills promptly. Avoid generating dust.
-
Use a non-combustible absorbent material like sand or vermiculite to collect the spilled product.[7] Do not use paper towels or other combustible materials.[8]
-
Sweep up the material and place it into a suitable, labeled, and closed container for disposal.[5][8]
-
Do not allow the product to enter drains or waterways.[5]
3. Waste Collection and Storage:
-
Collect waste TCCA in its original container or a designated, compatible, and properly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from combustible materials and incompatible substances such as strong acids, bases, and reducing agents.[5][7]
-
Keep the container tightly closed to prevent moisture contact, which can lead to the release of toxic chlorine gas.[6]
4. Final Disposal:
-
Do not dispose of TCCA in the regular trash or pour it down the sink.
-
The disposal of TCCA must be handled by a licensed hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all waste is classified and labeled according to transportation regulations (UN 2468, Hazard Class 5.1).
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols and Signaling Pathways
Searches for "this compound" in the context of specific biological experimental protocols or signaling pathways did not yield relevant results. The designation "this compound" is predominantly associated with the UN number for the bulk chemical Trichloroisocyanuric acid, which is a general disinfectant and not a compound typically studied for specific interactions in cellular signaling or as a therapeutic agent. Therefore, detailed experimental methodologies and signaling pathway diagrams are not applicable to this substance.
References
- 1. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 2. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Comprehensive Guide to Trichloroisocyanuric Acid in Water Treatment | Niran Chemical [niranchemical.com]
- 4. parchem.com [parchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. redox.com [redox.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Handling Protocols for Trichloroisocyanuric Acid (UN 2468)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides critical safety and logistical information for the handling of Trichloroisocyanuric Acid, commonly identified by its UN number, UN 2468. Adherence to these procedural guidelines is essential to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When working with Trichloroisocyanuric Acid, a comprehensive personal protective equipment strategy is mandatory. The following table summarizes the required PPE for various body parts, compiled from safety data sheets.
| Body Part | Personal Protective Equipment |
| Eyes/Face | Chemical safety goggles and/or a face shield are required.[1] |
| Skin | Chemical-resistant gloves (e.g., neoprene, nitrile rubber, or PVC), a lab coat, and other protective clothing as necessary to prevent skin contact are essential.[1] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate or for spill response.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the substance away from heat, sparks, open flames, and hot surfaces.[1]
-
Avoid contact with skin and eyes.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[1]
-
Keep containers tightly closed and properly labeled.[1]
-
Store away from incompatible materials such as combustible materials, strong acids, and bases.[1]
-
Store in a locked cabinet or a secure area.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps must be taken:
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow for Handling Trichloroisocyanuric Acid
The following diagram illustrates the standard workflow for safely handling Trichloroisocyanuric Acid in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
